molecular formula C21H22Cl2N4O2S B11079737 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11079737
M. Wt: 465.4 g/mol
InChI Key: FXOJASLMDOZLEM-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by:

  • Position 2: A morpholin-4-ylmethyl group, enhancing solubility due to the polar morpholine ring.
  • Position 4: A 2-methylphenyl (o-tolyl) group, contributing steric bulk and hydrophobic interactions.
  • Position 5: A (2,4-dichlorophenoxy)methyl substituent, which may improve lipophilicity and membrane permeability.
  • Position 3: A thione (-SH) group, critical for hydrogen bonding and bioactivity.

Properties

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H22Cl2N4O2S/c1-15-4-2-3-5-18(15)27-20(13-29-19-7-6-16(22)12-17(19)23)24-26(21(27)30)14-25-8-10-28-11-9-25/h2-7,12H,8-11,13-14H2,1H3

InChI Key

FXOJASLMDOZLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN(C2=S)CN3CCOCC3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Core 1,2,4-Triazole-3-Thione Synthesis

The foundational step involves constructing the 1,2,4-triazole-3-thione nucleus. A widely adopted method begins with N-substituted hydrazides reacting with isothiocyanates to form thiosemicarbazides, followed by base-mediated cyclization . For instance, acetohydrazide derivatives undergo condensation with aryl isothiocyanates in ethanol to yield thiosemicarbazides, which cyclize in sodium hydroxide to form 4-substituted-1,2,4-triazole-3-thiones (52–88% yields) .

Example Protocol :

  • Thiosemicarbazide Formation : Reflux equimolar acetohydrazide (e.g., 17 ) and 2,4-dichlorophenyl isothiocyanate in dry ethanol for 4 hours.

  • Cyclization : Treat the thiosemicarbazide intermediate with 2M NaOH at 80°C for 2 hours.

  • Isolation : Acidify with HCl, filter, and recrystallize from ethanol.

Key parameters include maintaining pH >10 during cyclization and using anhydrous solvents to prevent hydrolysis .

Regioselective Introduction of the 2-Methylphenyl Group

Positional selectivity at N4 of the triazole ring is critical. Literature methods employ N-alkylation or nucleophilic substitution using 2-methylphenyl electrophiles. A two-step approach involving Mitsunobu reaction or Ullmann coupling has been reported for analogous systems .

Optimized Alkylation :

  • Electrophile Preparation : React 2-methylphenol with 1,2-dibromoethane in acetone/K₂CO₃ to form 2-(2-methylphenoxy)ethyl bromide.

  • N4-Alkylation : Reflux the triazolethione core with the electrophile (1.2 eq) in DMF/K₂CO₃ at 90°C for 12 hours.

  • Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) yields the N4-(2-methylphenyl) derivative (68–75%) .

Functionalization at C5 with (2,4-Dichlorophenoxy)methyl

The C5 position is typically modified via thione sulfur alkylation. Phenoxyalkyl bromides react efficiently under mild conditions .

Thioether Formation :

  • Electrophile Synthesis : Treat 2,4-dichlorophenol with bromomethyl acetate in acetone/K₂CO₃ to generate (2,4-dichlorophenoxy)methyl bromide.

  • S-Alkylation : Stir the triazolethione with the bromide (1.5 eq) and K₂CO₃ in dry acetone at 50°C for 6 hours.

  • Workup : Filter, concentrate, and purify via recrystallization (ethanol/water) to obtain the C5-substituted product (82–89% yield) .

Microwave-assisted synthesis (500 W, 30 minutes) enhances reaction efficiency, reducing time from 6 hours to 30 minutes while maintaining yields >85% .

Morpholin-4-ylmethyl Substitution at N2

Introducing the morpholine moiety requires N-Mannich reaction or nucleophilic displacement. A three-component Mannich reaction using morpholine, formaldehyde, and the triazolethione proves effective .

Mannich Protocol :

  • Reaction Setup : Combine triazolethione (1 eq), morpholine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Reflux : Heat at 80°C for 8 hours under nitrogen.

  • Isolation : Evaporate solvent, dissolve residue in DCM, wash with brine, and chromatograph (SiO₂, CHCl₃:MeOH 9:1) to isolate the N2-morpholinylmethyl derivative (70–78%) .

Alternative methods employ pre-formed morpholinylmethyl halides for alkylation, though regioselectivity challenges necessitate careful stoichiometric control .

Integrated Synthetic Pathways

Combining these steps into a coherent sequence requires strategic ordering to minimize side reactions:

Recommended Route :

  • Synthesize the 1,2,4-triazole-3-thione core .

  • Introduce the 2-methylphenyl group at N4 .

  • Alkylate C5 with (2,4-dichlorophenoxy)methyl .

  • Perform N2-morpholinylmethyl functionalization .

Critical Optimization Parameters :

  • Solvent Choice : DMF enhances N-alkylation efficiency, while acetone favors S-alkylation .

  • Temperature : S-alkylation proceeds optimally at 50–60°C; higher temperatures promote decomposition .

  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in heterogeneous reactions .

Analytical Characterization and Validation

Successful synthesis requires rigorous spectroscopic validation:

Key Spectroscopic Data :

  • ¹H NMR :

    • Morpholinyl protons: δ 3.60–3.75 (m, 8H) .

    • 2-Methylphenyl: δ 2.35 (s, 3H), 7.20–7.45 (m, 4H) .

    • (2,4-Dichlorophenoxy)methyl: δ 5.25 (s, 2H), 7.30–7.50 (m, 3H) .

  • IR : ν(C=S) 1250–1280 cm⁻¹; ν(C-O) 1100–1150 cm⁻¹ .

  • MS : Molecular ion peak [M+H]⁺ consistent with calculated mass (±0.5 Da) .

Purity Assessment :

  • HPLC (C18 column, MeOH:H₂O 70:30): Retention time 12.3 minutes, purity >98% .

Challenges and Mitigation Strategies

  • Regioselectivity in N-Alkylation : Competing N1/N2 alkylation is minimized using bulky bases (e.g., DBU) and low temperatures .

  • Thione Oxidation : Perform reactions under inert atmosphere to prevent oxidation to disulfides .

  • Solubility Issues : Use DMSO/EtOH mixtures (1:1) for morpholinylmethylation steps .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(MORPHOLINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole-thione to the corresponding triazole-thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce triazole-thiol derivatives.

Scientific Research Applications

5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(MORPHOLINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: It may be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(2-METHYLPHENYL)-2-(MORPHOLINOMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The compound’s triazole ring can interact with metal ions, disrupting biological processes and leading to cell death.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Compound (CAS/ID) Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2: Morpholinylmethyl; 4: 2-methylphenyl; 5: (2,4-dichlorophenoxy)methyl Not provided Not provided High lipophilicity from dichlorophenoxy; polar morpholine for solubility
189372-26-7 () 2: Morpholinylmethyl; 4: Phenyl; 5: 4-chlorophenyl C₁₉H₁₉ClN₄OS 386.9 Lacks phenoxy group; chloro-phenyl at C5 may reduce membrane penetration
22a () 2: Morpholinylmethyl; 4: 4-methylphenyl; 5: 3-chlorophenyl C₂₀H₂₀ClN₄OS ~400 Similar to target but with 3-chlorophenyl instead of dichlorophenoxy
430450-94-5 () 5: 2,4-dichlorophenyl; 4: (2-fluorobenzylidene)amino C₁₅H₉Cl₂FN₄S 367.23 Benzylidene amino group introduces rigidity; fluorine enhances electronegativity
324074-94-4 () 2: [2-(4-morpholinyl)ethyl]; 4: Phenyl C₁₄H₁₈N₄OS 290.38 Ethyl-morpholine linker may improve pharmacokinetics

Key Observations :

  • The morpholinylmethyl group at position 2 is a common feature in several analogs (), suggesting its role in balancing solubility and bioactivity.
  • 430450-94-5 () replaces the triazole’s thione with a benzylidene amino group, which may alter binding kinetics due to reduced hydrogen-bonding capacity.

Pharmacological Activity

  • Antifungal Activity: Analogs with morpholine and halogenated aryl groups (e.g., ) show antimicrobial properties. For example, 189372-26-7 () and fluconazole-based derivatives () suggest that the target’s dichlorophenoxy group could enhance activity against resistant strains .
  • Anticancer Potential: Triazole-thiones with hydrophobic substituents (e.g., ) exhibit antiproliferative effects. The target’s dichlorophenoxy and o-tolyl groups may synergize in disrupting cancer cell membranes .

Spectral and Computational Data

  • IR/NMR: In , a triazole-thione with a benzoxazolyl group showed IR peaks at 1228 cm⁻¹ (C=S) and NH stretch at 3314 cm⁻¹. The target’s morpholine and dichlorophenoxy groups would shift these peaks slightly due to electronic effects.
  • DFT Studies : used B3LYP/6-311G(d,p) to validate triazole-thione geometry. Similar modeling for the target could predict conformational stability and HOMO-LUMO gaps, influencing reactivity .

Biological Activity

The compound 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring
  • A dichlorophenoxy group
  • A morpholinyl substituent

This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antitumor Activity

Triazoles are known for their anticancer potential. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation:

  • Case Study : A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 µg/mL, showcasing its potential as an antitumor agent.
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle
A549 (Lung)25Disruption of mitochondrial function

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes like aromatase and topoisomerases, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of triazole derivatives. Notable findings include:

  • Structure-Activity Relationship (SAR) : Modifications in the phenyl rings significantly affect the potency and selectivity against various cell lines.
  • Combination Therapy : Preliminary studies suggest that combining this compound with standard chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Q & A

Q. What are the key synthetic routes for this triazole derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO, followed by acid-catalyzed cyclization . Optimizing yields (e.g., 65% in ) requires:
  • Temperature control : Prolonged reflux (18 hours) for complete cyclization.
  • Solvent selection : DMSO for solubility vs. ethanol-water for crystallization.
  • Purification : Recrystallization in water-ethanol mixtures improves purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer : A combination of techniques is critical:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., morpholine methylene protons at δ 3.5–3.7 ppm) and aromatic substituents .
  • IR Spectroscopy : Confirms thione (C=S stretch ~1200 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀Cl₂N₄O₂S) .

Q. What purification techniques are critical for obtaining high-purity samples?

  • Methodological Answer :
  • Recrystallization : Use ethanol-water systems to remove unreacted precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for complex mixtures (not explicitly mentioned in evidence but inferred from similar triazoles).
  • Solvent Selection : Polar solvents (e.g., DMSO) enhance intermediate solubility, while non-polar solvents aid crystallization .

Advanced Research Questions

Q. How can researchers design experiments to investigate antiproliferative mechanisms against cancer cell lines?

  • Methodological Answer :
  • Cell Line Selection : Use standardized lines (e.g., MCF-7, HeLa) with controls for baseline viability .
  • Dose-Response Assays : MTT or SRB assays at 1–100 μM concentrations, with IC₅₀ calculations .
  • Mechanistic Probes : Combine with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Re-crystallize samples and re-test via HPLC to exclude impurities .
  • Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) .
  • Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD to confirm substituent positions .

Q. How can DFT calculations predict reactivity and electronic properties?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-31G(d) to model the triazole core and substituent conformations .
  • Frontier Orbital Analysis : HOMO-LUMO gaps predict electron transfer potential (e.g., thione sulfur as nucleophilic site) .
  • NBO Analysis : Quantify hyperconjugation effects (e.g., morpholine’s electron-donating role) .

Q. What methodologies establish structure-activity relationships (SAR) for morpholine-containing triazoles?

  • Methodological Answer :
  • Systematic Substituent Variation : Compare morpholine with piperazine or thiomorpholine analogs .
  • Biological Profiling : Test substituent-modified derivatives for antimicrobial (agar diffusion) and anticancer (MTT) activities .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Q. How should analytical HPLC methods be developed for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column Selection : C18 columns with 5 μm particle size for resolution .
  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution to separate metabolites.
  • Detection : UV at 254 nm (thione absorption) or tandem MS for sensitivity .

Key Considerations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) to prevent oxidation of thiol intermediates .
  • Data Validation : Cross-reference experimental NMR shifts with computed values (e.g., GIAO-DFT) .
  • Biological Relevance : Prioritize compounds with IC₅₀ < 10 μM and selectivity indices >10 .

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